Azido-mono-amide-DOTA-tris(t-Bu ester)
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Overview
Description
Azido-mono-amide-DOTA-tris(t-Bu ester) is a bifunctional chelator, commonly used in the field of chemistry and biochemistry. It is known for its ability to form stable complexes with metal ions, making it valuable in various scientific applications. The compound’s chemical formula is C₃₁H₅₈N₈O₇·HBr, and it has a molecular weight of 735.8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-mono-amide-DOTA-tris(t-Bu ester) typically involves the following steps:
Cyclen Monoalkylation: The initial step involves the monoalkylation of cyclen (1,4,7,10-tetraazacyclododecane) with an appropriate alkylating agent.
Substitution with tert-Butyl Bromoacetate: The remaining three amine positions on the cyclen are substituted with tert-butyl bromoacetate.
Industrial Production Methods
Industrial production methods for Azido-mono-amide-DOTA-tris(t-Bu ester) are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Azido-mono-amide-DOTA-tris(t-Bu ester) undergoes various chemical reactions, including:
Click Chemistry: This compound is widely used in click chemistry reactions due to its azido group.
Substitution Reactions: The tert-butyl ester groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various metal complexes, which are used in scientific research and industrial applications .
Scientific Research Applications
Azido-mono-amide-DOTA-tris(t-Bu ester) has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to form stable complexes with metal ions.
Biology: The compound is used in bioconjugation techniques to label biomolecules.
Medicine: It is employed in the development of contrast agents for magnetic resonance imaging (MRI).
Industry: The compound is used in various industrial processes that require stable metal complexes.
Mechanism of Action
The mechanism of action of Azido-mono-amide-DOTA-tris(t-Bu ester) involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its nitrogen and oxygen atoms, which act as coordination sites . This chelation process enhances the stability and solubility of the metal ions, making them suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
DOTA-NHS-ester: Another bifunctional chelator used for similar applications.
Butyne-DOTA-tris(t-butyl ester): A compound with similar chelating properties.
Uniqueness
Azido-mono-amide-DOTA-tris(t-Bu ester) is unique due to its azido group, which makes it particularly useful in click chemistry reactions . This feature distinguishes it from other similar compounds and expands its range of applications in scientific research .
Properties
Molecular Formula |
C31H58N8O7 |
---|---|
Molecular Weight |
654.8 g/mol |
IUPAC Name |
tert-butyl 2-[4-[2-(3-azidopropylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
InChI |
InChI=1S/C31H58N8O7/c1-29(2,3)44-26(41)22-37-15-13-36(21-25(40)33-11-10-12-34-35-32)14-16-38(23-27(42)45-30(4,5)6)18-20-39(19-17-37)24-28(43)46-31(7,8)9/h10-24H2,1-9H3,(H,33,40) |
InChI Key |
QCIDPVZTCWQMOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCCN=[N+]=[N-] |
Origin of Product |
United States |
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